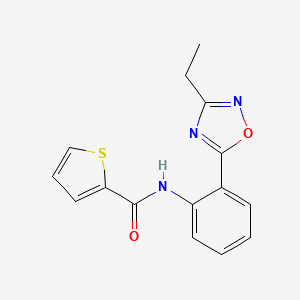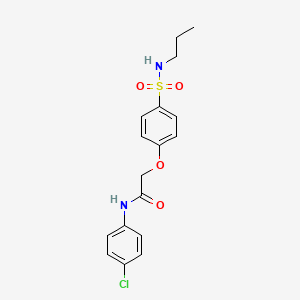
N-(4-chlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, commonly known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-0739 belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.
Mécanisme D'action
PSB-0739 exerts its biological activities by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. PSB-0739 has been found to bind to the active site of CA IX and inhibit its activity, leading to the inhibition of tumor growth and induction of apoptosis.
Biochemical and Physiological Effects:
PSB-0739 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PSB-0739 has also been found to have anti-inflammatory effects and reduce oxidative stress. In addition, PSB-0739 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PSB-0739 has several advantages for lab experiments. It is a potent and selective inhibitor of CA IX and has been shown to exhibit antitumor activity in vitro and in vivo. However, PSB-0739 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, PSB-0739 has not been tested extensively in human clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of PSB-0739. One direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in combination therapy with other anticancer drugs. In addition, further studies are needed to understand the pharmacokinetics and pharmacodynamics of PSB-0739 and its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of PSB-0739 involves a series of chemical reactions. The first step involves the reaction of 4-chlorophenyl isocyanate with 4-nitrophenol to form 4-chlorophenyl 4-nitrophenyl carbamate. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the reaction of the amino group with propylsulfamide and phenoxyacetic acid to form PSB-0739.
Applications De Recherche Scientifique
PSB-0739 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and anti-angiogenic activities. PSB-0739 has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PSB-0739 has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-2-11-19-25(22,23)16-9-7-15(8-10-16)24-12-17(21)20-14-5-3-13(18)4-6-14/h3-10,19H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZPZMYBJBQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



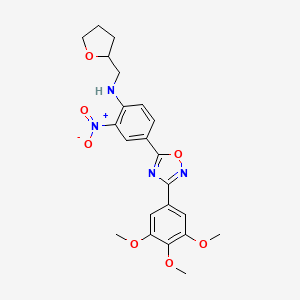
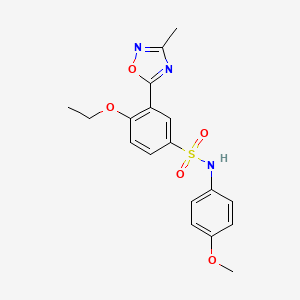
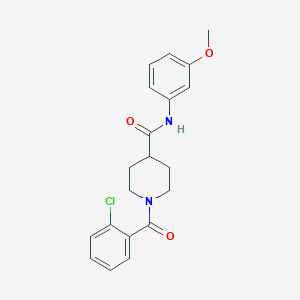
![5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688224.png)
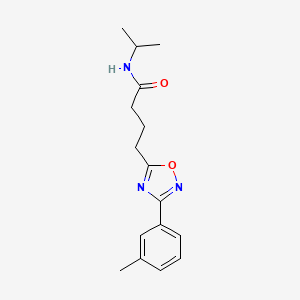
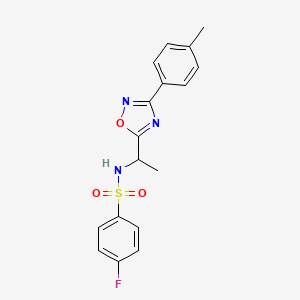

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)

